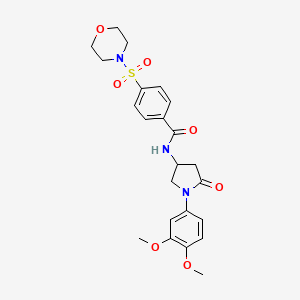
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide”, a related compound “N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide” was synthesized via ortho-acylation of “N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide” with acetic anhydride in polyphosphoric acid .Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Binding Analysis
- A study focused on the molecular interaction of a similar antagonist, revealing insights into the steric binding interaction with receptors and proposing a unique region in space for the antagonist activity. This kind of research aids in understanding how molecules like N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide interact with biological systems (Shim et al., 2002).
Pharmacological Characterization
- In the context of pharmacology, research has characterized similar compounds, highlighting their potential in treating various conditions. For instance, a study on a novel κ-opioid receptor antagonist demonstrated its potential for treating depression and addiction disorders (Grimwood et al., 2011).
Synthesis and Structural Analysis
- Research on the synthesis of benzamide derivatives, including crystal structure analysis and potential applications in identifying binding sites for modulators, provides a framework for understanding the structural aspects of compounds like N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide (Wu et al., 2014).
Antifungal and Antimicrobial Applications
- Studies on derivatives of similar compounds have shown potential antifungal and antimicrobial applications, which could be relevant for the development of new therapeutic agents (Weiqun et al., 2005).
Antineoplastic Potential
- Investigations into the metabolism and disposition of antineoplastic compounds provide insight into the pharmacokinetics and potential therapeutic uses of compounds like N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide (Zhang et al., 2011).
Anticonvulsant Activity
- Research has been conducted on enaminones synthesized from cyclic beta-dicarbonyl precursors, exhibiting potent anticonvulsant activity. This could be an area of application for similar compounds (Edafiogho et al., 1992).
Antidepressant Properties
- The synthesis of compounds like 4-Chloro-N-(3-morpholinopropyl)benzamide and its evaluation as an antidepressant highlights the potential mental health applications of similar compounds (Donskaya et al., 2004).
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c1-31-20-8-5-18(14-21(20)32-2)26-15-17(13-22(26)27)24-23(28)16-3-6-19(7-4-16)34(29,30)25-9-11-33-12-10-25/h3-8,14,17H,9-13,15H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARPBNKAFNKKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid](/img/structure/B2556453.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2,4,6-trimethylpyridin-3-yl)propanamide](/img/structure/B2556454.png)
![1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B2556455.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide](/img/structure/B2556457.png)
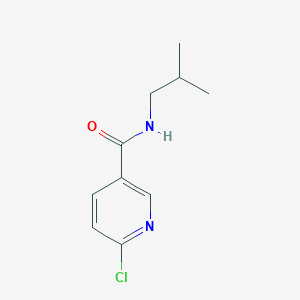
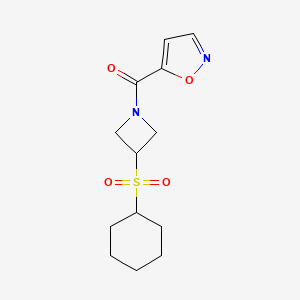
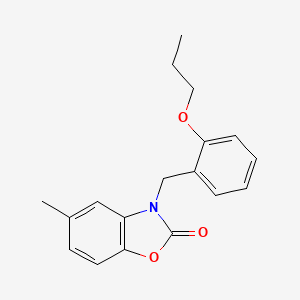
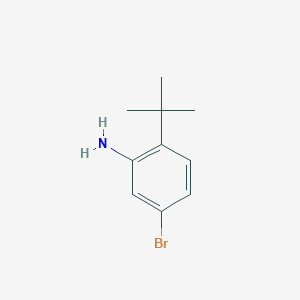
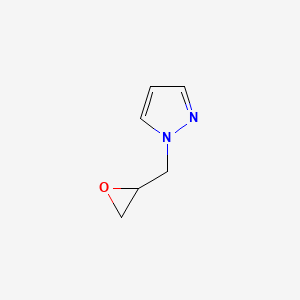
![2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide](/img/structure/B2556470.png)
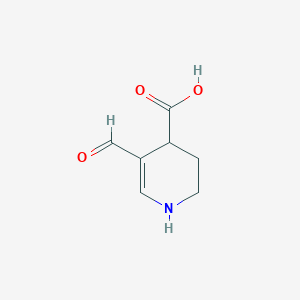
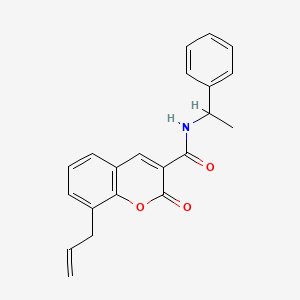
![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2556473.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2556474.png)